3-Cyano-4,6,8-trimethylcoumarin
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Overview
Description
3-Cyano-4,6,8-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound includes a coumarin core with three methyl groups and a cyano group attached, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4,6,8-trimethylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6,8-trimethylcoumarin with a cyanating agent such as cyanogen bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4,6,8-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
3-Cyano-4,6,8-trimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The mechanism of action of 3-Cyano-4,6,8-trimethylcoumarin involves its interaction with various molecular targets and pathways. The cyano group and coumarin core enable the compound to bind to specific enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6,8-dibromo-4-methylcoumarin
- 3-Cyano-4-methylcoumarin
- 4,6,8-Trimethylcoumarin
Uniqueness
3-Cyano-4,6,8-trimethylcoumarin is unique due to the presence of three methyl groups and a cyano group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability, reactivity, and potential biological activities .
Properties
CAS No. |
288399-93-9 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4,6,8-trimethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-7-4-8(2)12-10(5-7)9(3)11(6-14)13(15)16-12/h4-5H,1-3H3 |
InChI Key |
PCUFKTOIUZLMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C#N)C)C |
Origin of Product |
United States |
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